Depropyl Rotigotine

Description

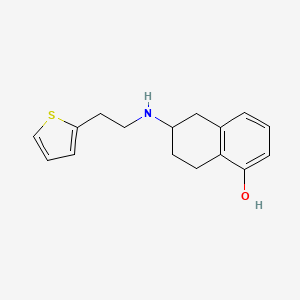

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19NOS |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C16H19NOS/c18-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-19-14/h1-5,10,13,17-18H,6-9,11H2 |

InChI Key |

RDMWWGLKUMLLTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2O |

Origin of Product |

United States |

Biochemical and Chemical Pathways Leading to Depropyl Rotigotine

Degradation-Induced Formation of Depropyl Rotigotine (B252) in Pharmaceutical Preparations

Depropyl Rotigotine is not only a metabolite but also a known degradation product that can form in Rotigotine pharmaceutical preparations, particularly transdermal patches. rjpbcs.com Its presence is monitored to ensure the stability and quality of the final drug product.

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. rjpbcs.comnih.gov Rotigotine has been subjected to various stress conditions, including acid, base, oxidation, heat (thermal), and light (photolytic), to assess its degradation profile. rjpbcs.comnih.gov

Research has shown that Rotigotine is particularly susceptible to oxidation and heat. rjpbcs.comnih.govresearchgate.net Significant degradation occurs under oxidative conditions, such as exposure to hydrogen peroxide, and thermal stress. rjpbcs.comresearchgate.net this compound has been identified as one of the potential impurities that can form under these conditions. rjpbcs.comresearchgate.net One study observed rapid degradation when a Rotigotine sample solution was exposed to heat at 105°C and considerable degradation under oxidative conditions. rjpbcs.comresearchgate.net

The table below summarizes the outcomes of forced degradation studies on Rotigotine.

| Stress Condition | Observation | Major Degradants/Impurities Identified |

| Acid Hydrolysis (e.g., HCl) | Limited degradation | - |

| Base Hydrolysis (e.g., NaOH) | Limited degradation | - |

| Oxidation (e.g., H₂O₂) | Significant degradation | This compound, N-oxides, and others |

| Thermal (Heat) | Significant degradation, especially at higher temperatures (e.g., 105°C) | This compound and others |

| Photolytic (UV/Light) | Significant degradation | Various photolytic degradation products |

This table outlines the stability of Rotigotine under various stress conditions and highlights the formation of this compound.

An impurity is considered "stability-indicating" if its formation is linked to the degradation of the active pharmaceutical ingredient (API) over time or under stress. Because this compound is formed during forced degradation studies, it serves as a key marker for the stability of Rotigotine. rjpbcs.comresearchgate.net Analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been specifically developed and validated to separate and quantify Rotigotine from its potential impurities, including this compound. rjpbcs.comresearchgate.net The presence and quantity of this compound in stability samples of Rotigotine drug products are monitored to ensure that the product remains within its specified quality standards throughout its shelf life. researchgate.net

Control Strategies for Impurity Generation in Rotigotine Synthesis and Storage

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com For this compound, a multi-faceted control strategy encompassing synthesis, storage, and analytical monitoring is implemented.

Control During Synthesis

Minimizing the formation of this compound during the manufacturing process is the primary control strategy. This involves several key measures:

Optimization of Reaction Conditions: The alkylation step, where the propyl group is attached, is carefully controlled. Parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants are optimized to drive the reaction to completion and minimize the level of unreacted this compound precursor. qingmupharm.com

Purification of Intermediates: Rigorous purification of all starting materials and intermediates is essential. qingmupharm.com Techniques such as crystallization and chromatography are employed to remove impurities, including any residual this compound from precursor stages, ensuring they are not carried over into the final API.

In-Process Controls: Analytical tests are performed at critical stages of the synthesis to monitor the progress of reactions and the purity of intermediates. This allows for adjustments to be made in real-time to prevent the formation of unacceptable levels of impurities.

Control During Storage and Handling

Given Rotigotine's susceptibility to degradation, strict storage and handling conditions are necessary to prevent the formation of this compound and other degradants.

Temperature Control: Rotigotine and its formulated products are sensitive to heat. rjpbcs.com To maintain stability and prevent degradation, storage at controlled low temperatures is required. For instance, the Neupro® transdermal patch must be stored in a refrigerator at 2°C to 8°C. daicelpharmastandards.com

Protection from Light and Oxidation: Since photolytic and oxidative conditions can lead to the formation of this compound, the API and drug product must be protected from light and exposure to air (oxygen). nih.gov This is achieved through the use of light-resistant packaging and, in some cases, inert atmosphere blanketing during manufacturing and storage.

Moisture Control: Rotigotine can also undergo hydrolysis. Therefore, protection from humidity is another important factor, managed through controlled environmental conditions and appropriate packaging.

Analytical Monitoring and Specification Setting

A robust analytical program is the final component of the control strategy.

Methodology: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for the detection and quantification of Rotigotine impurities. rjpbcs.comdaicelpharmastandards.com These methods are specifically developed and validated to be stability-indicating, meaning they can separate this compound from the active ingredient and other potential impurities.

Specifications: Regulatory authorities establish strict limits for the presence of impurities in any drug substance. The specification for this compound is determined based on toxicological data and regulatory guidelines. daicelpharmastandards.com Each batch of Rotigotine API must be tested to ensure that the level of this compound is below this pre-defined acceptable limit before it can be released for use in manufacturing the final drug product.

The following table summarizes the key control points for managing this compound levels.

| Control Area | Strategy | Rationale |

|---|---|---|

| Synthesis | Optimization of Alkylation Step | Ensures complete reaction to minimize residual precursor (this compound). |

| Synthesis | Purification of Intermediates | Removes impurities at early stages to prevent carry-over into the final product. |

| Storage | Refrigeration (2°C to 8°C) | Inhibits thermal degradation pathways. |

| Storage & Handling | Protection from Light and Oxygen | Prevents photolytic and oxidative degradation into this compound. |

| Quality Control | HPLC Analytical Testing | Accurately quantifies levels of this compound to ensure compliance with specifications. |

Advanced Analytical Methodologies for Depropyl Rotigotine Characterization

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and quantification of Depropyl Rotigotine (B252) in bulk drug substances and pharmaceutical formulations. These techniques exploit subtle differences in the physicochemical properties of analytes to achieve separation, allowing for accurate impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the determination of related substances in Rotigotine, including Depropyl Rotigotine. A stability-indicating reverse-phase HPLC (RP-HPLC) method has been developed to effectively separate Rotigotine from its potential process-related impurities and degradation products. researchgate.netrjpbcs.com In these methods, effective resolution between this compound and the parent Rotigotine molecule, along with other impurities, is a key performance indicator. researchgate.net

One such method employs a C18 stationary phase, which is well-suited for separating the non-polar compounds in the Rotigotine family. rjpbcs.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol, delivered at a constant flow rate to ensure reproducible separation. rjpbcs.com Validation of these HPLC methods according to International Council for Harmonisation (ICH) guidelines confirms their linearity, accuracy, precision, and specificity for their intended purpose. rjpbcs.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax SB C-18, 4.6 x 250mm, 5µm | researchgate.netrjpbcs.com |

| Mobile Phase | Buffer and Methanol (30:70, v/v) | researchgate.net |

| Buffer Composition | 5.22 g/L Dipotassium Hydrogen Orthophosphate, 2 mL/L Triethylamine, pH adjusted to 5.5 | rjpbcs.com |

| Flow Rate | 2.0 mL/min | researchgate.net |

| UV Detection | 225 nm | rjpbcs.com |

To improve upon the performance of traditional HPLC, Ultra-High Performance Liquid Chromatography (UPLC) is employed. UPLC utilizes columns packed with sub-2 µm particles, which provides significant advantages in terms of resolution, sensitivity, and, most notably, speed of analysis. derpharmachemica.com An improved and validated UPLC method has been successfully used to separate Rotigotine from a comprehensive list of nine potential impurities, including this compound. derpharmachemica.com

This enhanced separation capability is achieved on a specialized UPLC C18 column, such as an Acquity BEH C18, which can withstand the higher backpressures generated by the smaller particle size. derpharmachemica.com The method demonstrates excellent peak shape and resolution for all impurities, with this compound having a distinct retention time that allows for its unambiguous identification and quantification. derpharmachemica.com The total run time for such a method can be as short as 30 minutes, a significant reduction compared to conventional HPLC methods. derpharmachemica.comresearchgate.net

| Analyte | Retention Time (min) | Reference |

|---|---|---|

| Dethienyl Ethyl Rotigotine | 1.88 | derpharmachemica.com |

| This compound | 5.54 | derpharmachemica.com |

| Rotigotine | 12.99 | derpharmachemica.com |

| Methyl Rotigotine | 18.92 | derpharmachemica.com |

| Chromatographic Conditions | ||

| Column | Acquity UPLC BEH C18 (100x2.6 mm, 1.7µm) | |

| Mobile Phase | Gradient elution with pH 10.0 buffer and Acetonitrile | |

| Flow Rate | 0.4 mL/min | |

| UV Detection | 225 nm |

Capillary Electrophoresis (CE) offers an alternative and orthogonal separation mechanism to liquid chromatography. It separates ionized molecules in an electrolyte solution based on their charge-to-size ratio when an electric field is applied. Capillary Zone Electrophoresis (CZE), a mode of CE, has been successfully applied to the separation of Rotigotine and its related chiral impurities. researchgate.net

To enhance the separation of enantiomers and closely related substances, chiral selectors are often added to the background electrolyte. For instance, a dual cyclodextrin (B1172386) system has been shown to be effective for this purpose. researchgate.net Research has also utilized CE to investigate the electrophoretic mobility of various dopamine (B1211576) agonists, which provides foundational data for developing separation methods for new but structurally related compounds like this compound. universiteitleiden.nl

Spectroscopic and Spectrometric Characterization

While chromatography excels at separation, spectroscopy and spectrometry are required for the definitive identification and structural elucidation of the separated compounds. These techniques provide detailed information about a molecule's mass, elemental composition, and the connectivity of its atoms.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying metabolites and degradation products. nih.gov This technique has been used to determine the concentrations of Rotigotine and its N-desalkyl metabolites, including this compound, in biological fluids like plasma and urine. nih.gov The method involves using tandem mass spectrometry with electrospray ionization (ESI) to achieve high sensitivity and specificity. nih.gov

After intravenous administration, N-despropyl-rotigotine has been identified in human plasma, predominantly as sulfate (B86663) conjugates. drugbank.com High-Resolution Mass Spectrometry (HRMS), using technologies like Q-Orbitrap, provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown degradants and metabolites, further aiding in their structural confirmation. researchgate.net

| Parameter | Details | Reference |

|---|---|---|

| Technique | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Analyte Measured | Total Despropyl Rotigotine (after enzymatic hydrolysis of conjugates) | nih.gov |

| Matrix | Plasma, Urine | nih.gov |

| Lower Limit of Quantification (LLQ) - Plasma | 0.1 ng/mL | nih.gov |

| Lower Limit of Quantification (LLQ) - Urine | 0.1 ng/mL (unconjugated), 0.5 ng/mL (total) | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for the unambiguous structural elucidation of organic molecules. bruker.com While specific NMR studies focused solely on this compound are not extensively published, the principles of the technique are directly applicable. The purity and structure of dopamine agonists related to Rotigotine have been confirmed using NMR in conjunction with HPLC. universiteitleiden.nl

For this compound, a full structural assignment would be achieved by a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments (e.g., COSY, HSQC). The ¹H NMR spectrum would confirm the absence of the signals corresponding to the N-propyl group, which are present in the spectrum of Rotigotine. The chemical shifts and coupling patterns of the remaining protons, particularly those on the aminotetralin core and the thienylethyl side chain, would provide definitive proof of the compound's identity and connectivity. researchgate.net High-field NMR instruments enhance spectral resolution, which is crucial for distinguishing between structurally similar compounds. bruker.com

Validation Parameters for Analytical Quantification of this compound

The validation of analytical methods is a critical process to ensure the reliability, consistency, and accuracy of quantitative data for this compound, a significant metabolite of rotigotine. This validation is performed in accordance with guidelines from regulatory bodies and involves assessing several key parameters to prove the method is suitable for its intended purpose, particularly in bioanalytical applications such as plasma sample analysis.

Specificity, Sensitivity, and Selectivity Assessments

Specificity and selectivity are fundamental to a reliable analytical method, ensuring that the measurement signal is unequivocally from this compound and not from interfering substances. In modern bioanalytical laboratories, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for its high selectivity and sensitivity. nih.govplos.org

Selectivity is demonstrated by analyzing blank matrix samples from at least six different sources to confirm the absence of interfering peaks at the retention time of this compound and its internal standard. fda.gov In methods developed for rotigotine and its impurities, chromatographic separation, for instance using an HPLC or UPLC system, effectively resolves this compound from the parent drug and other related substances. researchgate.netrjpbcs.com The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode further enhances selectivity. This involves monitoring a specific precursor-to-product ion transition, which acts as a unique mass spectrometric fingerprint for the analyte. plos.orgnih.gov For example, a validated LC-MS/MS method for rotigotine and its metabolites in rat plasma successfully demonstrated specificity with no significant endogenous interference. nih.gov

Sensitivity is established by determining the lower limits of detection and quantification of the method.

Precision and Accuracy Evaluation in Quantitative Analysis

Precision measures the degree of scatter between a series of measurements of the same sample, expressed as the coefficient of variation (CV%), while accuracy reflects how close the measured value is to the true value, expressed as a percentage. europa.eu Both are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ) and at least three quality control (QC) levels (low, medium, and high).

The evaluation covers both intra-day precision and accuracy (repeatability within the same day) and inter-day precision and accuracy (reproducibility across different days). dergipark.org.tr For bioanalytical methods, the acceptance criteria for precision are typically a CV of ≤15% for QC samples and ≤20% at the LLOQ. Accuracy should be within ±15% of the nominal value for QCs and ±20% for the LLOQ. nih.gov Studies on rotigotine and its metabolites have shown that well-validated LC-MS/MS methods consistently meet these criteria, demonstrating their reliability for pharmacokinetic studies. nih.govnih.gov

Table 1: Representative Intra-day and Inter-day Precision and Accuracy for this compound Quantification

| Analyte | Nominal Concentration (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |

| This compound | 0.1 (LLOQ) | 9.5 | 104.2 | 12.1 | 102.5 |

| This compound | 0.3 (Low QC) | 8.2 | 101.5 | 9.8 | 99.7 |

| This compound | 4.0 (Medium QC) | 6.5 | 98.9 | 7.5 | 100.8 |

| This compound | 8.0 (High QC) | 5.8 | 99.2 | 6.9 | 98.6 |

| This table presents representative data based on typical validation results for metabolites in bioanalytical methods. |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that the method can reliably distinguish from background noise, though not necessarily quantify with acceptable accuracy and precision. researchgate.netorientjchem.org The LOQ is the lowest concentration that can be measured with acceptable levels of precision and accuracy. researchgate.netorientjchem.org

The LOQ is a critical parameter for pharmacokinetic studies, as it determines the lowest concentration that can be reliably reported. For bioanalytical LC-MS/MS methods, the LOQ for metabolites like this compound is often established in the low ng/mL or even pg/mL range. A study quantifying rotigotine and its metabolites in human plasma established the lower limit of quantification (LLQ) for total this compound at 0.1 ng/mL. nih.gov At this concentration, the method demonstrated sufficient accuracy and precision. nih.gov The determination is often based on a signal-to-noise ratio, typically ≥3 for LOD and ≥10 for LOQ, coupled with the requirement that the LOQ meets the ≤20% criteria for precision and accuracy. plos.org

Table 2: Typical LOD and LOQ Values for this compound in Plasma

| Parameter | Value (ng/mL) | Basis for Determination |

| Limit of Detection (LOD) | ~0.03 | Signal-to-Noise Ratio (S/N) ≥ 3 |

| Limit of Quantification (LOQ) | 0.1 | S/N ≥ 10 and precision (CV%) ≤20%, accuracy within ±20% |

| Values are based on reported data for this compound and similar bioanalytical methods. nih.gov |

Preclinical Pharmacological and Computational Modeling Studies on Depropyl Rotigotine

In Vitro Receptor Binding and Functional Assays of Depropyl Rotigotine (B252)

Depropyl Rotigotine, also known as N-despropyl-rotigotine, is a primary metabolite of Rotigotine. drugbank.comeuropa.eu Its pharmacological profile has been primarily characterized in the context of its parent compound's activity. Regulatory documents have noted that the N-desalkyl metabolites of rotigotine are considered to be biologically inactive. europa.eu

Evaluation of Dopamine (B1211576) Receptor Subtype Affinity and Efficacy

While specific binding affinity (Ki) and functional efficacy (EC50) data for this compound are not extensively detailed in publicly available literature, its activity is understood by comparing it to its parent compound, Rotigotine. Rotigotine is a potent agonist with high affinity for multiple dopamine receptor subtypes. patsnap.com It binds with the highest affinity to the D3 receptor, followed by D2 and D1 receptors. patsnap.commedscape.com

The N-propyl group on the aminotetralin structure of Rotigotine is understood to be a key contributor to its dopamine-receptor activity and specificity. nih.gov The removal of this group, resulting in this compound, is expected to significantly alter its interaction with these receptors. While specific quantitative data is sparse, the general classification of N-desalkyl metabolites as "biologically inactive" suggests a dramatically lower affinity and/or efficacy at dopamine receptors compared to Rotigotine. europa.eu

Table 1: In Vitro Dopamine Receptor Binding Profile of Rotigotine This table provides data for the parent compound, Rotigotine, to serve as a reference for the expected reduced activity of this compound.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| D1 | 83 | Full Agonist |

| D2 | 13.5 | Full Agonist |

| D3 | 0.71 | Full Agonist |

| D4 | 3.9 - 15 | Full Agonist |

| D5 | 5.4 | Full Agonist |

Data compiled from multiple sources. patsnap.commedscape.com

Assessment of Interactions with Other Neurotransmitter Receptors

Rotigotine exhibits a broader pharmacological profile beyond dopamine receptors, showing notable affinity for certain serotonin (B10506) and adrenergic receptors. nih.gov It acts as an agonist at the 5-HT1A receptor and an antagonist at α2B-adrenergic receptors. drugbank.comhres.ca

Information regarding the specific interaction of this compound with these non-dopaminergic receptors is limited. However, given that its primary metabolites are generally considered inactive, it is inferred that this compound has significantly diminished or no meaningful affinity for these other neurotransmitter receptors compared to the parent compound. europa.eu

Table 2: In Vitro Non-Dopaminergic Receptor Binding Profile of Rotigotine This table provides data for the parent compound, Rotigotine, for comparative context.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | 30 | Agonist |

| α2B-Adrenergic | 27 | Antagonist |

Data compiled from multiple sources. drugbank.comhres.ca

Comparative Preclinical Pharmacological Assessment with Rotigotine

Exploration of Potential Biological Activity in Cellular or Animal Models

Preclinical studies have extensively used animal models, such as 6-hydroxydopamine (6-OHDA)-lesioned rats, to demonstrate the potent in vivo activity of Rotigotine. researchgate.net A 1986 study investigated a series of novel 2-aminotetralin dopamine agonists, including N-0437 (later identified as Rotigotine), N-0434, and N-0734. This research measured presynaptic activity by observing the reversal of gamma-butyrolactone-induced increases in DOPA biosynthesis and postsynaptic activity through models of reserpine (B192253) reversal and stereotypy induction. The results showed that all three compounds were potent and selective dopamine agonists. While not explicitly confirmed, it is conceivable that this compound may be structurally similar to one of the other tested analogs, which would suggest it possesses some, albeit comparatively weaker, biological activity. However, the prevailing view based on metabolic studies is that this compound has little pharmacological activity. researchgate.net

Analysis of the Structure-Activity Relationship of the N-Propyl Moiety

The structure-activity relationship (SAR) for 2-aminotetralin derivatives highlights the critical role of the N-alkyl substituents. The N-propyl group of Rotigotine is specifically credited with enhancing its activity and specificity at dopamine receptors. nih.gov Research into related compounds indicates that the N-alkyl substituent fits into an accessory binding site on the dopamine receptor, and the nature of this substituent significantly influences binding affinity and functional properties. google.com

The transformation from Rotigotine to this compound involves the removal of this key N-propyl group. This structural change is the primary reason for the observed loss of biological activity. The absence of the propyl group likely results in a failure to properly engage with the hydrophobic accessory binding pocket within the dopamine receptor, leading to a substantial decrease in binding affinity and functional potency.

Computational Approaches for Predictive Modeling

Computational modeling and structural genomics have provided high-resolution insights into the binding of Rotigotine to all five human dopamine receptor subtypes. researchgate.net Cryo-electron microscopy structures reveal that Rotigotine's primary amine group forms crucial interactions with a conserved aspartate residue (D3.32) in the receptors. researchgate.net The thiophene (B33073) group of Rotigotine settles into an extended binding pocket (EBP), forming hydrophobic interactions. researchgate.net

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a drug or its metabolite, and a biological target, typically a protein receptor. tjnpr.org These methods provide detailed insights into the binding affinity, orientation, and stability of the ligand-receptor complex at an atomic level. For a metabolite like this compound, such studies would be instrumental in determining whether it retains any significant affinity for the dopamine receptors (D1-D5) or other targets of the parent compound, Rotigotine. nih.govbiorxiv.orgbiorxiv.org

A comprehensive review of available scientific literature reveals extensive molecular docking and dynamics simulation studies on the parent compound, Rotigotine, to elucidate its pan-agonist activity across various dopamine receptor subtypes. biorxiv.orgbiorxiv.org These studies have been crucial in understanding its therapeutic effects. However, specific molecular docking or molecular dynamics simulation studies focusing exclusively on this compound and its potential interactions with dopamine receptors or other relevant biological targets are not readily found in the published literature. The primary focus of existing research has been on the parent drug, Rotigotine, and its direct receptor interactions. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Metabolite Potential

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how variations in molecular structure (descriptors) affect a molecule's activity, QSAR models can be developed to predict the activity of new or untested compounds. researchgate.netnih.gov

In the context of drug metabolism, QSAR can be a valuable tool to predict the potential biological activity or toxicity of metabolites like this compound. Such an analysis could theoretically determine if the structural change from Rotigotine (the removal of a propyl group) significantly alters its ability to interact with its biological targets. This would help in assessing whether the metabolite contributes to the therapeutic effect or potential side effects of the parent drug.

Despite the utility of this methodology, dedicated QSAR studies specifically modeling the activity of this compound or other Rotigotine metabolites are not available in the reviewed scientific literature. The development of a robust QSAR model requires a dataset of structurally related compounds with measured biological activities, which may not have been established for the metabolites of Rotigotine, potentially due to the assessment of these metabolites as biologically inactive. europa.eu Computational tools for in silico prediction of drug metabolism exist, such as BioTransformer, which can predict the formation of metabolites based on the structure of the parent drug. biotransformer.ca However, subsequent QSAR analyses on these predicted metabolites, including this compound, have not been published.

Perspectives on Depropyl Rotigotine Research and Development

Methodological Advances in Impurity and Metabolite Research

The detection and quantification of impurities such as Depropyl Rotigotine (B252) are critical for ensuring the quality and safety of pharmaceutical products. daicelpharmastandards.com Methodological advancements in analytical chemistry have significantly improved the ability to profile impurities in drug substances.

Recent trends show a move towards more sophisticated analytical techniques that offer greater sensitivity, selectivity, and speed. biomedres.usapacsci.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are frequently employed for the separation and quantification of Rotigotine and its impurities, including Depropyl Rotigotine. daicelpharmastandards.comderpharmachemica.comresearchgate.net These methods can effectively separate this compound from the parent compound and other related substances. derpharmachemica.comresearchgate.net For instance, a UPLC method demonstrated the separation of this compound with a retention time of approximately 5.54 minutes. derpharmachemica.com

The development of new stationary phases for chromatography columns has also played a crucial role. pharmafocusasia.com Furthermore, hyphenated techniques, which combine chromatography with mass spectrometry (MS), are increasingly used for impurity profiling, providing detailed structural information. biomedres.usapacsci.com The use of advanced detectors, such as charged aerosol detectors (CAD) and inductively coupled plasma-mass spectrometry (ICP-MS), further enhances the detection capabilities for a wide range of impurities. pharmafocusasia.com

Forced degradation studies are also a key component of impurity research, helping to identify potential degradation products that may arise under various stress conditions such as heat, light, and oxidation. researchgate.net These studies have been instrumental in identifying and characterizing impurities like this compound. nih.gov

Interactive Table: Analytical Methods for Rotigotine and its Impurities Below is a summary of analytical techniques used in the study of Rotigotine and its related compounds.

| Analytical Technique | Application | Key Findings | Reference |

| UPLC | Separation of Rotigotine and its impurities. | Successful separation of this compound and other impurities with good peak shape and resolution. | derpharmachemica.com |

| HPLC | Detection and quantification of Rotigotine impurities. | Capable of resolving Rotigotine from its potential impurities, including this compound. | daicelpharmastandards.comresearchgate.net |

| HPLC-MS | Impurity profiling and identification. | Increasingly used for detailed structural analysis of impurities. | biomedres.usapacsci.com |

Future Directions in the Understanding of N-Dealkylation Pathways

This compound is formed through the N-dealkylation of Rotigotine, a metabolic process primarily mediated by cytochrome P450 (CYP) enzymes. drugbank.comeuropa.eumims.com.aumedscape.comeuropa.eunih.govtga.gov.aupom.go.idrxlist.com In vitro studies have indicated that various CYP isoforms are capable of catalyzing this reaction. europa.eumims.com.aueuropa.eutga.gov.aupom.go.id Understanding the specifics of these N-dealkylation pathways is a key area of ongoing research.

Future research is likely to focus on several key areas. The development of more sophisticated in vitro and in vivo models will be crucial for accurately predicting the metabolic fate of drugs like Rotigotine. cam.ac.uk This includes a deeper investigation into which specific CYP isozymes are primarily responsible for the N-dealkylation of Rotigotine. While it is known that multiple isoforms can contribute, identifying the key players will allow for a better prediction of drug-drug interactions and patient variability in metabolism. rxlist.com

The study of N-dealkylation as a potential bioactivation pathway is another important future direction. nih.gov While the main metabolites of Rotigotine, including the N-desalkyl-metabolites, are considered biologically inactive, a thorough understanding of all metabolic pathways is essential for a complete safety profile. europa.eueuropa.eunih.govpom.go.id

Furthermore, there is a growing interest in applying machine learning and other computational methods to predict metabolic pathways. mdpi.comresearchgate.net These models can be trained on large datasets of known metabolic reactions to predict the likelihood of N-dealkylation for new chemical entities, potentially streamlining the drug development process. nih.govmdpi.com The ultimate goal is to predict the metabolism of a potential drug candidate with high accuracy. psu.edu

Integration of Computational and Experimental Approaches for Related Compound Analysis

The analysis of related compounds, such as impurities and metabolites, is increasingly benefiting from the integration of computational and experimental methods. This synergistic approach allows for a more comprehensive understanding of a compound's properties and behavior. cam.ac.ukfrontiersin.org

Computational tools are now widely used to predict various aspects of drug metabolism and impurity formation. cam.ac.uk For instance, software can predict potential metabolites of a drug molecule, which can then be targeted for identification in experimental studies. researchgate.net This predictive capability helps to focus experimental efforts and resources. cam.ac.uk In the context of this compound, computational models can help to understand the structural and electronic factors that favor its formation through N-dealkylation.

Molecular docking and molecular dynamics simulations can provide insights into how Rotigotine interacts with metabolic enzymes like CYPs. frontiersin.org This can help to explain the observed metabolic profile and guide the design of new drug candidates with improved metabolic stability. psu.edu

The integration of experimental data with computational predictions is an iterative process. frontiersin.org Experimental results, such as those from in vitro metabolism studies, can be used to refine and validate computational models, leading to more accurate predictions in the future. cam.ac.uk This combined approach is not only accelerating the pace of research but also providing a more detailed and nuanced understanding of the complex processes involved in drug metabolism and impurity formation. universiteitleiden.nl The use of cheminformatics to analyze molecular descriptors can also aid in predicting and optimizing the properties of related compounds. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.